1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine
Overview
Description
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is a phospholipid molecule that plays a crucial role in biological membranes. It is composed of a glycerol backbone, two hexadecenoyl fatty acid chains, and a phosphocholine head group. This compound is significant in various biological processes, including membrane fluidity and signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with hexadecenoyl fatty acids, followed by the attachment of the phosphocholine group. The process can be summarized in the following steps:
Esterification: Glycerol is esterified with hexadecenoyl fatty acids in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphocholine chloride in the presence of a base such as triethylamine. The reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: The double bonds in the hexadecenoyl chains can be oxidized to form epoxides or hydroxylated derivatives.
Hydrolysis: The ester bonds can be hydrolyzed by lipases or chemical hydrolysis to release free fatty acids and glycerophosphocholine.
Substitution: The phosphocholine group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Hydrolysis: Acidic or basic conditions, as well as enzymatic catalysis, are employed for hydrolysis reactions.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Hydrolysis: Free fatty acids, glycerophosphocholine.
Substitution: Phosphocholine derivatives with various functional groups.
Scientific Research Applications
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in membranes.
Biology: Investigated for its role in cell signaling, membrane dynamics, and lipid metabolism.
Medicine: Explored for its potential in drug delivery systems, particularly in liposomal formulations.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine involves its integration into biological membranes, where it influences membrane fluidity and permeability. It interacts with membrane proteins and other lipids, modulating signaling pathways and cellular responses. The phosphocholine head group plays a key role in binding to specific receptors and enzymes, facilitating various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2-di-(9Z-hexadecenoyl)-sn-glycero-3-phosphocholine: Similar structure but with cis double bonds in the fatty acid chains.
1,2-dipalmitoyl-sn-glycero-3-phosphocholine: Contains saturated palmitic acid chains instead of unsaturated hexadecenoyl chains.
1,2-dioleoyl-sn-glycero-3-phosphocholine: Contains oleic acid chains with cis double bonds.
Uniqueness
1,2-di-(9E-hexadecenoyl)-sn-glycero-3-phosphocholine is unique due to the presence of trans double bonds in the hexadecenoyl chains, which confer distinct physical and chemical properties compared to its cis counterparts. This trans configuration affects the packing and fluidity of lipid bilayers, influencing membrane-associated processes.
Properties
IUPAC Name |
[(2R)-2,3-bis[[(E)-hexadec-9-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,38H,6-15,20-37H2,1-5H3/b18-16+,19-17+/t38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWHCUUIQMGELX-SGZUMCNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H76NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
730.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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